2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
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Overview
Description
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is a complex organic compound that features a unique combination of bromine, chlorine, and dioxole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzo[d][1,3]dioxole followed by chlorination of the pyridine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-bromopyridine
- 2-(4-Fluoro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
- 2-(4-Iodo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
Uniqueness
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H9BrClNO2 |
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Molecular Weight |
326.57 g/mol |
IUPAC Name |
2-(4-bromo-2-methyl-1,3-benzodioxol-2-yl)-5-chloropyridine |
InChI |
InChI=1S/C13H9BrClNO2/c1-13(11-6-5-8(15)7-16-11)17-10-4-2-3-9(14)12(10)18-13/h2-7H,1H3 |
InChI Key |
APKABHVDPKOXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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